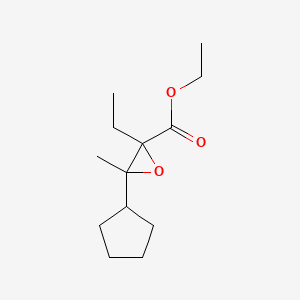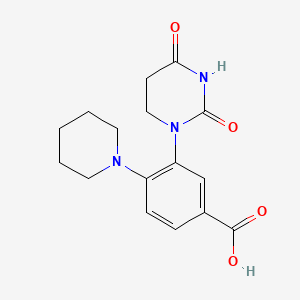imino-lambda6-sulfanone](/img/structure/B13491372.png)
[2-(Azetidin-1-yl)-2-oxoethyl](3-bromophenyl)imino-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a bromophenyl group, and a lambda6-sulfanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the azetidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. Its interactions with biological molecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent for various diseases.
Industry
Industrial applications of this compound could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone include other azetidine derivatives, bromophenyl compounds, and sulfanone-containing molecules. Examples include:
- 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone
- 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone
Uniqueness
The uniqueness of 2-(Azetidin-1-yl)-2-oxoethylimino-lambda6-sulfanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13BrN2O2S |
|---|---|
Poids moléculaire |
317.20 g/mol |
Nom IUPAC |
1-(azetidin-1-yl)-2-[(3-bromophenyl)sulfonimidoyl]ethanone |
InChI |
InChI=1S/C11H13BrN2O2S/c12-9-3-1-4-10(7-9)17(13,16)8-11(15)14-5-2-6-14/h1,3-4,7,13H,2,5-6,8H2 |
Clé InChI |
SRMGFFLECHAFJO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=O)CS(=N)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


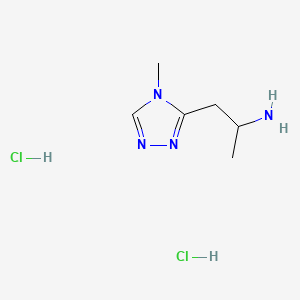
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)

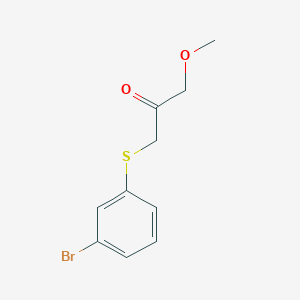
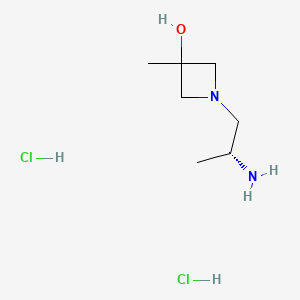
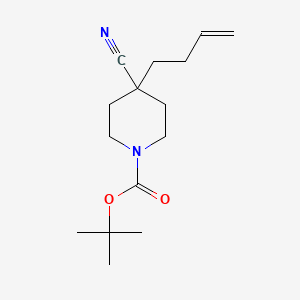
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)


